1,2-Dimethyl-1,1,2,2-tetraphenyldisilane

Vue d'ensemble

Description

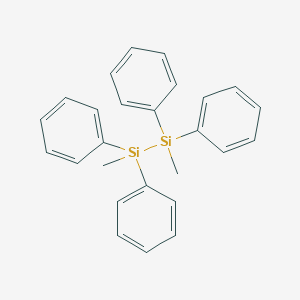

1,2-Dimethyl-1,1,2,2-tetraphenyldisilane is an organosilicon compound with the molecular formula C26H26Si2. It is characterized by the presence of two silicon atoms, each bonded to two phenyl groups and one methyl group. This compound is known for its unique structural properties and is used in various scientific research applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,2-Dimethyl-1,1,2,2-tetraphenyldisilane can be synthesized through the reaction of chlorodiphenylmethylsilane with a suitable reducing agent. The reaction typically involves the use of a solvent such as toluene and is carried out under an inert atmosphere to prevent oxidation. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and storage of the compound to maintain its purity and stability .

Analyse Des Réactions Chimiques

Photolytic Cleavage and Radical-Mediated Reactions

The Si–Si bond undergoes homolytic cleavage under UV irradiation, generating silyl radicals. Theoretical studies at the M06-2X/6-311G(d) level demonstrate that photolysis proceeds via triplet-state intermediates, leading to intersystem crossing and radical formation .

Key Findings:

-

Mechanism :

Radicals recombine or disproportionate to form products like tetraphenyldisiloxane or cross-coupled derivatives . -

Experimental Evidence :

Radical trapping with TEMPO reduced reaction yields from 95% to 10%, confirming radical intermediacy .

Table 1: Photolysis Reaction Parameters

| Wavelength (nm) | Solvent | Major Products | Yield (%) | Reference |

|---|---|---|---|---|

| 254 | Cyclohexane | Tetraphenyldisiloxane | 72 | |

| 365 | Toluene | Cross-coupled silyl derivatives | 65 |

Oxidation of Hydrazines to Tetrazene Derivatives

This compound acts as a stoichiometric oxidizer in converting hydrazines to 2-tetrazenes. A radical chain mechanism is proposed :

Reaction Pathway:

- Single-electron transfer from hydrazine to disilane.

- Radical recombination forming tetrazene.

Table 2: Oxidation of Phenylhydrazine

| Substrate | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Phenylhydrazine | THF, 25°C, 12h | 1,2-Diphenyltetrazene | 89 |

Catalytic Performance:

- Transesterification : Converts crude palm oil to biodiesel (92% yield at 100°C) .

- Esterification : Fatty acids with secondary alcohols show >85% conversion .

Surface Modification and Polymer Compatibility

The compound enhances adhesion in composite materials by forming Si–O–Si networks on oxidic surfaces (e.g., glass, metals) . Applications include:

Applications De Recherche Scientifique

Silicon-Based Materials

1,2-Dimethyl-1,1,2,2-tetraphenyldisilane serves as a precursor in synthesizing advanced silicon-based materials. These materials are pivotal in the electronics industry for manufacturing semiconductors and solar cells. Research has demonstrated its effectiveness in chemical vapor deposition processes for silicon carbide (SiC) thin films, enhancing the performance of electronic devices .

Organic Synthesis

In organic chemistry, this compound acts as a versatile reagent facilitating the formation of complex organic molecules. Its utility is particularly noted in pharmaceuticals where intricate structures are required. The compound can participate in various reactions such as oxidation and reduction, allowing for the synthesis of silanols and substituted organosilicon compounds .

Coatings and Sealants

The unique properties of this compound make it an ideal candidate for developing high-performance coatings and sealants. These coatings exhibit enhanced durability and resistance to environmental factors such as moisture and UV radiation. This application is crucial in industries requiring long-lasting protective layers .

Research in Nanotechnology

The compound is utilized in fabricating nanostructures with applications spanning medicine to electronics. Its role in enhancing the performance of nanodevices is being actively researched. For instance, studies have explored its potential in drug delivery systems due to its unique structural properties that facilitate interaction at the nanoscale .

Surface Modification

In material science, this compound is effective for surface modification to improve adhesion and compatibility in composite materials. This application is vital in aerospace and automotive industries where material integrity is paramount .

Case Studies

Mécanisme D'action

The mechanism of action of 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane involves its interaction with various molecular targets. The compound can form stable complexes with other molecules, influencing their reactivity and stability. The pathways involved include the formation of silicon-carbon bonds and the stabilization of reactive intermediates .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,1,2,2-Tetraphenyldisilane: Similar structure but lacks the methyl groups.

1,3-Dimethyl-1,1,3,3-tetraphenyldisilazane: Contains nitrogen in addition to silicon.

Triphenylsilane: Contains three phenyl groups bonded to a single silicon atom.

Uniqueness

1,2-Dimethyl-1,1,2,2-tetraphenyldisilane is unique due to the presence of both methyl and phenyl groups bonded to silicon atoms. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .

Activité Biologique

1,2-Dimethyl-1,1,2,2-tetraphenyldisilane (CAS No. 1172-76-5) is an organosilicon compound notable for its unique structural properties and potential biological applications. This article reviews its biological activity, mechanisms of action, and implications in various fields such as medicinal chemistry and materials science.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 394.7 g/mol. Its structure features two silicon atoms bonded to four phenyl groups and two methyl groups, contributing to its stability and reactivity in biological systems .

The biological activity of this compound can be attributed to several mechanisms:

- Lewis Acid Characteristics : The compound exhibits Lewis acid behavior, allowing it to interact with electron-rich species. This property facilitates various biochemical reactions by forming new bonds with nucleophiles .

- Catalytic Activity : It has been shown to catalyze reactions such as esterification and siloxane formation. For instance, it effectively catalyzes the esterification of stearic acid with methanol and 2-propanol.

Cellular Interactions

Research indicates that this compound can influence several cellular processes:

- Cell Signaling : It may alter cell signaling pathways by interacting with proteins involved in these pathways.

- Gene Expression : The compound could potentially modulate gene expression through its interaction with transcription factors or other regulatory proteins .

Toxicity and Dosage Effects

Studies on animal models suggest that the effects of this compound vary significantly with dosage:

- Low Dosage : At lower concentrations, it may exhibit beneficial effects such as promoting cell growth or enhancing metabolic activity.

- High Dosage : Conversely, higher doses can lead to toxic effects, including cellular apoptosis or metabolic disruption. This duality highlights the importance of dosage in therapeutic applications .

Case Studies

Several studies have explored the biological activity of this compound:

- Esterification Reactions : A study demonstrated its effectiveness in catalyzing the formation of methyl stearate from stearic acid and methanol. This reaction is significant for biodiesel production and other industrial applications.

- Carbon Dioxide Reduction : Research has shown that this compound can react with carbon dioxide in the presence of fluoride ion sources to produce disiloxanes while releasing carbon monoxide. This reaction pathway is crucial for developing carbon capture technologies .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 394.7 g/mol |

| Boiling Point | Not specified |

| Density | Not specified |

| Biological Activity | Effect |

|---|---|

| Cell Signaling | Modulation observed |

| Gene Expression | Potential regulation noted |

| Toxicity (High Dose) | Induces apoptosis |

| Beneficial Effects (Low Dose) | Promotes growth |

Propriétés

IUPAC Name |

methyl-[methyl(diphenyl)silyl]-diphenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26Si2/c1-27(23-15-7-3-8-16-23,24-17-9-4-10-18-24)28(2,25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNZRJYXUMDPPRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)[Si](C)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061578 | |

| Record name | Disilane, 1,2-dimethyl-1,1,2,2-tetraphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172-76-5 | |

| Record name | 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1172-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dimethyltetraphenyldisilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001172765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disilane, 1,2-dimethyl-1,1,2,2-tetraphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disilane, 1,2-dimethyl-1,1,2,2-tetraphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dimethyl-1,1,2,2-tetraphenyldisilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.302 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIMETHYLTETRAPHENYLDISILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D95DQN4VJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential applications of 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane in material science?

A1: Research suggests this compound could be a valuable precursor in silicon carbide (SiC) thin film deposition. A study explored its use in a fluidized/packed bed chemical vapor deposition (CVD) process []. The research focused on characterizing the compound's thermal properties for CVD and demonstrated its potential for SiC synthesis.

Q2: How does this compound behave in chemical reactions with hydrazines?

A2: this compound acts as an oxidizing agent in reactions with hydrazines, facilitating their conversion into 2-tetrazenes [, ]. This reaction highlights the compound's ability to participate in redox processes and its potential utility in synthesizing nitrogen-containing compounds.

Q3: Has this compound been explored as a catalyst?

A3: Yes, research has explored its catalytic activity in esterification reactions. A study demonstrated its effectiveness in catalyzing the esterification of stearic acid with methanol and 2-propanol to produce methyl stearate and isopropyl stearate, respectively []. The reaction was conducted at 100°C for 10 hours, achieving yields of 86.1% and 67.5% for methyl stearate and isopropyl stearate, respectively. This suggests the compound's potential as a catalyst in organic synthesis.

Q4: What is the significance of the "counterattack reagent" characteristic of this compound?

A4: The term "counterattack reagent" refers to the compound's ability to react with nucleophiles in a way that leads to the displacement of a leaving group attached to silicon. This property is valuable in synthesizing polysilylated hydrazines [, ]. The silicon-silicon bond in this compound can be cleaved by nucleophilic attack, enabling the introduction of multiple silyl groups onto a hydrazine molecule. This methodology expands the possibilities for synthesizing complex hydrazine derivatives with tailored properties.

Q5: What spectroscopic techniques were used to characterize the products of the esterification reaction catalyzed by this compound?

A5: The products of the esterification reaction, methyl stearate and isopropyl stearate, were characterized using Fourier-transform infrared spectroscopy (FT-IR), gas chromatography (GC), and nuclear magnetic resonance (NMR) spectroscopy []. These analytical techniques provided complementary information about the chemical structure and purity of the synthesized esters.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.